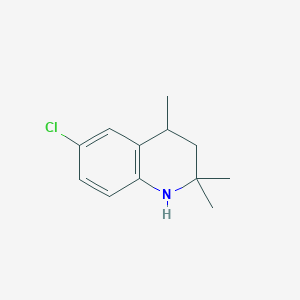

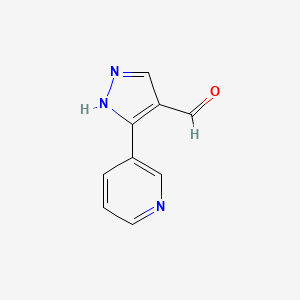

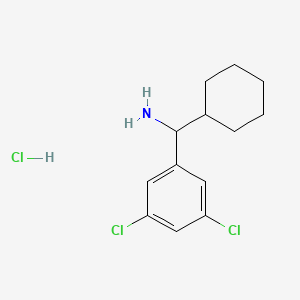

![molecular formula C24H25NO3 B2628134 Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 728877-98-3](/img/structure/B2628134.png)

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” appears to be a complex organic compound. Based on its name, it likely contains a methyl group, a hydroxy group, and a triphenylmethyl group attached to a butanoate backbone1. However, without more specific information or context, it’s difficult to provide a detailed description of this compound.

Chemical Reactions Analysis

The exact chemical reactions involving “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available. However, the related compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized through reduction and inversion reactions1.

Physical And Chemical Properties Analysis

The exact physical and chemical properties of “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available.

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Analysis

Research into the structural identification and analysis of derivatives related to methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate has led to insights into the behavior of these compounds under oxidative stress and their potential applications in studying protein oxidation. For instance, studies have identified hydroperoxides and hydroxides formed on amino acids, peptides, and proteins during free radical attack, which could serve as markers in understanding oxidative stress in biological systems (Fu et al., 1995).

Antimicrobial Applications

Derivatives containing similar structural motifs have been synthesized and tested for their antimicrobial activity. For example, N-Substituted-β-amino acid derivatives containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown good antimicrobial activity against various bacteria and fungi, indicating potential for the development of new antimicrobial agents (Mickevičienė et al., 2015).

Synthetic Applications

The compound and its related structures have been utilized in the synthesis of other complex molecules. For instance, the hydroformylation-amidocarbonylation process has been applied to synthesize glufosinate, a widely used herbicide, showcasing the compound's utility in agricultural chemical synthesis (Sakakura et al., 1991).

Metabolic Engineering and Biofuel Production

Research into the synthesis of pentanol isomers through engineered microorganisms points to potential applications in biofuel production. These isomers, derived from amino acid substrates, are valuable as biofuels, and the compound may play a role in the development of efficient production strains (Cann & Liao, 2009).

Anticancer Drug Development

Functionalized Schiff base organotin(IV) complexes, related to the structural framework of methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate, have been studied for their cytotoxicity against various human tumor cell lines. These complexes have shown significant potential as anticancer drugs, underscoring the importance of structural derivatives in medicinal chemistry (Basu Baul et al., 2009).

Safety And Hazards

The safety and hazards associated with “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available. However, the synthesis of the related compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was described as cost-effective and eco-friendly, using non-toxic chemicals and no catalysts1.

Zukünftige Richtungen

The future directions for research on “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not clear due to the lack of specific information on this compound. However, the synthesis of related compounds suggests potential for further exploration of similar compounds and their synthesis methods1.

Please note that this information is based on the closest related compounds and methods I could find, and may not fully apply to “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate”. For more accurate information, further research is needed.

Eigenschaften

IUPAC Name |

methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZWRQGFZBZTOO-AVRDEDQJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

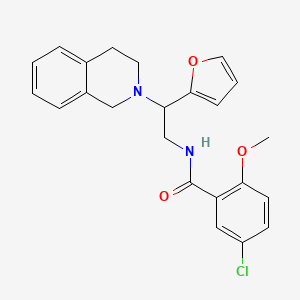

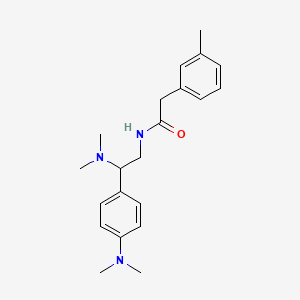

![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)

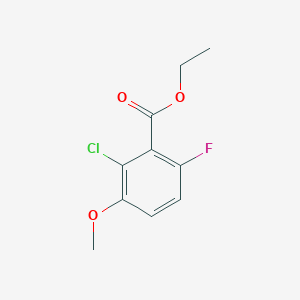

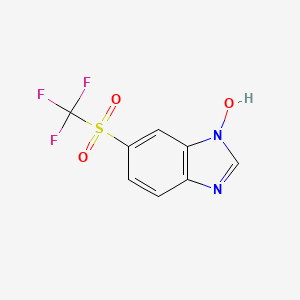

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)

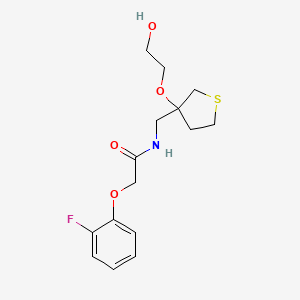

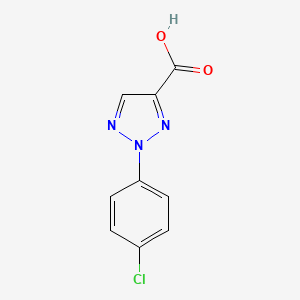

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)